A Technical Guide to the Chemical Properties of Methyl Ganoderic Acid B
A Technical Guide to the Chemical Properties of Methyl Ganoderic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Ganoderic acid B is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum[1]. As a methyl ester derivative of Ganoderic acid B, this compound belongs to a class of molecules extensively studied for their diverse pharmacological activities[2]. Notably, Methyl Ganoderic acid B has garnered interest for its nerve growth factor (NGF)-like properties, exhibiting neuroprotective and neuronal survival-promoting effects[2][3]. This technical guide provides a comprehensive overview of its fundamental chemical properties, experimental protocols for its study, and its known biological interactions.
Chemical and Physical Properties
The following table summarizes the core chemical and physical properties of Methyl Ganoderic acid B. It is important to note that while some data is derived from direct experimental analysis of the compound, other values are predicted or inferred from closely related ganoderic acids due to a lack of specific experimental data for this particular methyl ester.
| Property | Value | Source |
| IUPAC Name | methyl (2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
| Synonyms | Ganoderic acid B methyl ester | |
| Molecular Formula | C₃₁H₄₆O₇ | [3] |
| Molecular Weight | 530.69 g/mol | [3] |
| CAS Number | 81907-65-5 | [3] |
| Appearance | White to Pale Yellow Solid (Predicted) | [4] |
| Solubility | Soluble in Ethanol, DMSO, Dimethylformamide; Sparingly soluble in aqueous buffers (Inferred from Ganoderic acid D) | [5] |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [3] |
Experimental Protocols
The isolation and characterization of Methyl Ganoderic acid B involve multi-step procedures. Below are detailed methodologies representative of those used in the field for extracting and analyzing triterpenoids from Ganoderma lucidum.
Protocol 1: Extraction and Isolation of Triterpenoids
This protocol describes a general method for obtaining a triterpenoid-enriched extract from Ganoderma lucidum, which would then be subjected to further chromatographic separation to isolate Methyl Ganoderic acid B.
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Preparation of Fungal Material : The fruiting bodies of Ganoderma lucidum are first dried and then pulverized into a fine powder (10-80 mesh) to increase the surface area for extraction[6].
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Solvent Extraction :
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The powdered material is extracted using 95-100% ethanol at a temperature of approximately 60°C for 6 hours[7][8]. A common ratio is 40 mL of solvent per 1 gram of powder[8].
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Ultrasonic-assisted extraction (UAE) can be employed to improve efficiency. Optimal UAE conditions have been reported as using 50% aqueous ethanol at 80°C for 100 minutes with an ultrasonic power of 210 W[8].
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Concentration : The resulting ethanol extract is centrifuged to remove solid particles. The supernatant is then concentrated under reduced pressure to yield a crude triterpenoid extract[6].
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Purification : The crude extract is subjected to further purification using chromatographic techniques. High-speed counter-current chromatography (HSCCC) or column chromatography over silica gel are effective methods for isolating individual triterpenoids like Methyl Ganoderic acid B from the complex mixture[9].
Protocol 2: Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a critical tool for elucidating the complex structure of triterpenoids.
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Sample Preparation : A small amount (typically 5-20 mg) of the purified Methyl Ganoderic acid B is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), within an NMR tube[10].
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Data Acquisition : A suite of NMR experiments is performed using a high-field NMR spectrometer (e.g., 500 or 600 MHz).
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1D Spectra : ¹H NMR and ¹³C NMR (including DEPT-135 and DEPT-90) spectra are acquired to identify the types and numbers of protons and carbons[10][11].
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2D Spectra : To establish connectivity and stereochemistry, a series of 2D NMR experiments are essential:
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COSY (Correlation Spectroscopy) to identify proton-proton couplings within spin systems[11].
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HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons[10].
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HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton[10][11].
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NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which helps in assigning the stereochemistry of the molecule[11].
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Data Analysis : The resulting spectra are processed and analyzed. The chemical shifts (δ) in ppm and coupling constants (J) in Hz are compared with data from known triterpenoids to confirm the structure of Methyl Ganoderic acid B[12][13].
Biological Activity and Signaling Pathways
Methyl Ganoderic acid B has been identified as a neurotrophic agent, promoting neuronal survival through its interaction with Tropomyosin receptor kinase (Trk) receptors[2][3]. Specifically, it shows protective effects on cells expressing TrkA and TrkB receptors[2][3]. These receptors are critical in neuronal development, function, and survival, and are activated by neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[14].
The diagram below illustrates the general workflow for investigating the bioactivity of a compound like Methyl Ganoderic acid B.
Caption: Workflow for assessing the neurotrophic effects of Methyl Ganoderic acid B.
The binding of a ligand like Methyl Ganoderic acid B to TrkA or TrkB receptors initiates a signaling cascade that promotes cell survival and growth. This pathway is fundamental to the compound's observed biological effects.
Caption: Simplified signaling cascade initiated by Methyl Ganoderic acid B.
References
- 1. Methyl Ganoderic acid B | 三萜类化合物 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-85123-5mg | Methyl Ganoderic acid B [81907-65-5] Clinisciences [clinisciences.com]
- 4. Ganoderic acid B CAS#: 81907-61-1 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]
- 7. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
